2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride
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Overview
Description
2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride typically involves the reaction of 4-(Diethylamino)benzaldehyde with 2,3-dimethylthiazolium chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride is unique due to its specific substitution pattern and the presence of the diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23ClN2S |
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Molecular Weight |
346.9 g/mol |
IUPAC Name |
4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-diethylaniline;chloride |
InChI |
InChI=1S/C19H23N2S.ClH/c1-5-21(6-2)16-10-8-15(9-11-16)19-20(4)17-12-7-14(3)13-18(17)22-19;/h7-13H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QPFBUDUSRXHRCB-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=C(S2)C=C(C=C3)C)C.[Cl-] |
Origin of Product |
United States |
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